molecular formula C17H21ClFNO2 B2986080 2-(3,4-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine CAS No. 435345-24-7

2-(3,4-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine

Cat. No.: B2986080
CAS No.: 435345-24-7
M. Wt: 325.8 g/mol
InChI Key: FNQLERMCMQYFLZ-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine is an organic compound that features a combination of aromatic and aliphatic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine typically involves the reaction of 3,4-dimethoxybenzaldehyde with 2-fluorobenzylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction conditions often include solvents like methanol or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under various conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethoxyphenyl)-1-(2-fluorobenzyl)-1H-pyrazole-4-carbaldehyde
  • 5-(3,4-Dimethoxyphenyl)-3-(2-fluorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

2-(3,4-Dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with different molecular targets and undergo various chemical reactions, making it a valuable compound in research and industrial applications.

Properties

CAS No.

435345-24-7

Molecular Formula

C17H21ClFNO2

Molecular Weight

325.8 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[(2-fluorophenyl)methyl]ethanamine;hydrochloride

InChI

InChI=1S/C17H20FNO2.ClH/c1-20-16-8-7-13(11-17(16)21-2)9-10-19-12-14-5-3-4-6-15(14)18;/h3-8,11,19H,9-10,12H2,1-2H3;1H

InChI Key

FNQLERMCMQYFLZ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNCC2=CC=CC=C2F)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCNCC2=CC=CC=C2F)OC.Cl

solubility

not available

Origin of Product

United States

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